molecular formula C14H18Cl2N2O B14847412 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1203682-09-0

4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B14847412
CAS No.: 1203682-09-0
M. Wt: 301.2 g/mol
InChI Key: LJMFBMXIYPTAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound has garnered attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. The presence of the spirocyclic framework imparts distinct chemical and biological properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the spirocyclic core. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can result in anti-inflammatory and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride stands out due to its specific spirocyclic structure and the presence of the chlorophenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1203682-09-0

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

4-(3-chlorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C14H17ClN2O.ClH/c15-11-4-1-3-10(7-11)12-8-17-13(18)14(12)5-2-6-16-9-14;/h1,3-4,7,12,16H,2,5-6,8-9H2,(H,17,18);1H

InChI Key

LJMFBMXIYPTAHP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)C(CNC2=O)C3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.